methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate
Description
Methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate is a heterocyclic compound featuring a benzothiophene core substituted with a nitro group, a methyl carboxylate, and an (E)-configured diazenyl-dicyanomethyl moiety. Its molecular formula is C₁₃H₇N₅O₄S, with a molecular weight of 345.29 g/mol. The compound’s structural complexity arises from the conjugation of the diazenyl group with the electron-withdrawing nitro and cyano substituents, which may enhance its utility in materials science, particularly as a dye precursor or photoresponsive material .
The (E)-configuration of the diazenyl group is critical for its stability and electronic properties, as confirmed by single-crystal X-ray diffraction (SC-XRD) analyses using programs like SHELXL and visualization tools such as ORTEP . Synthetic routes often involve coupling reactions between benzothiophene derivatives and diazonium salts, as seen in analogous compounds (e.g., malononitrile-based syntheses) .
Properties
IUPAC Name |
methyl 3-(dicyanomethyldiazenyl)-5-nitro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N5O4S/c1-22-13(19)12-11(17-16-7(5-14)6-15)9-4-8(18(20)21)2-3-10(9)23-12/h2-4,7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLQIMUAEMNZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=CC(=C2)[N+](=O)[O-])N=NC(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated control systems, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzothiophene derivatives.
Scientific Research Applications
Methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group and dicyanomethyl diazenyl moiety play crucial roles in its reactivity and biological activity. These functional groups can participate in redox reactions, interact with enzymes, and modulate cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in the Benzothiophene Family
Analysis :
- The target compound’s diazenyl-dicyanomethyl substituent distinguishes it from simpler benzothiophene derivatives like methyl 5-nitro-1-benzothiophene-2-carboxylate, which lacks conjugated azo groups. This structural difference enhances its light absorption properties, making it more suitable for optoelectronic applications compared to the precursor .
- In contrast, the imidazole-containing analogue (Table 1, Row 3) exhibits biological activity due to its hydrazinecarboxamide group, whereas the target compound’s nitro and cyano groups suggest a focus on materials science .
Diazenyl-Containing Dyes and Pigments
Table 2: Comparison with Commercial Reactive Dyes
Analysis :
- The target compound shares diazenyl groups with commercial reactive dyes like Reactive Black 5 and Scarlet F01–0437. However, its benzothiophene core and dicyanomethyl substituent may reduce water solubility compared to sulfonated dyes, limiting textile applications but enhancing compatibility with hydrophobic polymers .
- The nitro group in the target compound could improve UV stability, a common issue in diazenyl-based dyes prone to photodegradation .
Analysis :
- The target compound’s synthesis likely parallels malononitrile-based reactions (e.g., compound 7a), where triethylamine facilitates cyano group incorporation .
- SC-XRD analysis via SHELXL ensures precise determination of the (E)-diazenyl configuration, a step critical for reproducibility in optoelectronic material design .
Biological Activity
Methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores the biological activity of compound 1, focusing on its antimicrobial, antitubercular, and enzyme inhibitory properties, supported by relevant studies and data.
Chemical Structure and Properties
Compound 1 has a complex structure characterized by the presence of a benzothiophene moiety, which is known for its bioactive properties. Its molecular formula is , and it features both nitro and dicyanomethyl functional groups that contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compound 1 exhibits significant antibacterial activity against various strains of bacteria. Specifically, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 50 |
This antibacterial potential is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Antitubercular Activity
Compound 1 has also been evaluated for its antitubercular activity against Mycobacterium tuberculosis. In vitro studies revealed that it possesses a promising MIC of approximately 20 μg/mL against both drug-sensitive and multidrug-resistant strains of M. tuberculosis.
| Strain Type | MIC (μg/mL) |
|---|---|
| Drug-sensitive MTB | 20 |
| Multidrug-resistant MTB | 25 |
The mechanism of action appears to involve interference with the mycobacterial cell wall synthesis, making it a candidate for further development as an antitubercular agent.
Enzyme Inhibition Studies
In addition to its antimicrobial properties, compound 1 has been studied for its inhibitory effects on various enzymes. Notably, it has shown significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
Acetylcholinesterase Inhibition
The IC50 value for AChE inhibition was found to be approximately 15 μM, indicating moderate potency compared to standard inhibitors.
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 15 |
This inhibition suggests potential applications in treating neurological disorders such as Alzheimer's disease, where AChE inhibitors are beneficial.
Case Studies and Research Findings
Several case studies have documented the biological efficacy of compound 1:
- In Vitro Testing : A study conducted on SH-SY5Y neuroblastoma cells demonstrated that compound 1 did not exhibit cytotoxic effects at concentrations up to 100 μM, indicating a favorable safety profile for potential therapeutic use.
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of compound 1 with target enzymes. These simulations suggest that the nitro and dicyanomethyl groups play critical roles in enhancing binding affinity.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl 3-[(E)-2-(dicyanomethyl)diazen-1-yl]-5-nitro-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves constructing the benzothiophene core via cyclization of substituted thiophenes, followed by diazo-coupling and nitro-group introduction. Key steps:
- Benzothiophene formation : Cyclization using catalysts like PPA (polyphosphoric acid) or Lewis acids (e.g., FeCl₃) under reflux .
- Diazo-coupling : Use of dicyanomethyldiazonium salts in anhydrous solvents (e.g., DMF) at 0–5°C to preserve the (E)-configuration .
- Nitro-group placement : Controlled nitration with HNO₃/H₂SO₄ at low temperatures to prevent over-nitration.
- Optimization : Monitor intermediates via TLC/HPLC and adjust stoichiometry (e.g., 1.2–1.5 equiv. of diazonium salt) to minimize side products .
Q. How can the molecular structure and configuration of this compound be confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve the (E)-diazenyl configuration and benzothiophene planarity (see example in for similar thiophene derivatives) .
- NMR spectroscopy :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and ester carbonyl (δ ~165 ppm) .
- NOESY : Confirm spatial proximity of diazenyl and nitro groups .
- IR spectroscopy : Detect nitrile (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
Q. What are the critical physicochemical properties influencing its reactivity and stability?
- Answer : Key properties include:
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from:
- Purity variations : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity .
- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and control for nitroreductase activity, which may metabolize the compound .
- Statistical rigor : Apply multivariate ANOVA to isolate confounding variables (e.g., solvent carriers) .
Q. What experimental designs are optimal for studying its environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Fate studies : Use OECD 308/309 guidelines to assess hydrolysis (pH 4–9), photolysis (λ >290 nm), and biodegradation (activated sludge) .
- Ecotoxicology :
- Acute toxicity : Daphnia magna 48h LC50 tests .
- Bioaccumulation : LogP measurement via shake-flask method (expected LogP ~2.5–3.0 due to nitro/cyano groups) .
- Advanced modeling : QSAR models (e.g., EPI Suite) to predict persistence and bioaccumulation potential .
Q. How can mechanistic studies elucidate its interaction with biological targets (e.g., enzymes or DNA)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., cytochrome P450 3A4) to predict binding modes .
- Spectroscopic assays :
- Fluorescence quenching : Monitor tryptophan residues in proteins to assess binding affinity .
- Circular dichroism : Detect conformational changes in DNA upon intercalation .
- Kinetic studies : Measure IC50 values under varied pH/temperature to infer mechanism (e.g., competitive vs. non-competitive inhibition) .
Q. What strategies mitigate synthetic challenges, such as low yields in diazo-coupling steps?
- Methodological Answer :
- Catalyst screening : Test Cu(I)/Cu(II) salts (e.g., CuBr) to accelerate coupling .
- Protecting groups : Temporarily protect the nitro group (e.g., acetylation) to prevent side reactions .
- Alternative routes : Explore microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
Data Contradiction Analysis Framework
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
